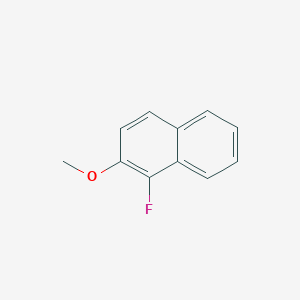

1-Fluoro-2-methoxynaphthalene

Descripción

Significance of Fluorine in Organic Synthesis and Medicinal Chemistry Scaffolds

The introduction of fluorine into organic molecules is a cornerstone of modern chemical and pharmaceutical research. nih.gov Fluorine is the most electronegative element, yet it is only slightly larger than a hydrogen atom. d-nb.info This unique combination of properties allows it to profoundly influence the characteristics of a parent molecule with minimal steric penalty. nih.gov In medicinal chemistry, the strategic placement of fluorine atoms can enhance a compound's metabolic stability by blocking sites susceptible to oxidative metabolism. acs.org This leads to improved pharmacokinetic profiles and increased bioavailability. d-nb.info

Overview of Naphthalene (B1677914) Derivatives in Contemporary Chemical Research

The naphthalene scaffold, consisting of two fused benzene (B151609) rings, is a privileged structure in chemical research, particularly in drug discovery and materials science. scispace.com Naphthalene and its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. scilit.com This versatility makes the naphthalene core a valuable platform for the development of new therapeutic agents. molaid.com

Beyond medicine, naphthalene derivatives are crucial intermediates in the chemical industry. The single largest industrial use of naphthalene is as a precursor for the synthesis of phthalic anhydride. It is also used to produce a variety of other chemicals, including surfactants, dyes, and resins. Hydrogenated forms like tetrahydronaphthalene (tetralin) and decahydronaphthalene (B1670005) (decalin) serve as low-volatility solvents. The rigid, planar structure and rich electron density of the naphthalene system also make it an attractive component for organic electronic materials, such as organic light-emitting diodes (OLEDs). acs.org

Contextualizing 1-Fluoro-2-methoxynaphthalene within Aromatic Fluorination Studies

The synthesis of specifically substituted fluoroaromatics like this compound is a focal point of aromatic fluorination studies. The challenge lies in controlling the regioselectivity of the fluorination process on an already substituted aromatic system. Research into the fluorination of naphthalene derivatives shows that the reaction outcome is highly dependent on the reagents and the existing substituents on the naphthalene ring.

For instance, studies on the electrophilic fluorination of 2-methoxynaphthalene (B124790), the direct precursor to the title compound, using the reagent Selectfluor (F-TEDA-BF4), have been reported to yield 1,1-difluoro-2(1H)naphthalenone rather than the desired mono-fluorinated product. molaid.comresearchgate.net This indicates that the methoxy (B1213986) group activates the ring towards fluorination, but the initial product is susceptible to further reaction under these conditions.

Alternative synthetic strategies are therefore central to the investigation of compounds like this compound. One classical approach for introducing a fluorine atom to a specific position on an aromatic ring is the Balz-Schiemann reaction. byjus.comwikipedia.org This method involves the conversion of a primary aromatic amine to a diazonium tetrafluoroborate (B81430) salt, which is then thermally decomposed to yield the corresponding aryl fluoride (B91410). byjus.comwikipedia.org In the context of this compound, this would necessitate the synthesis of 2-methoxy-1-naphthalenamine as a key intermediate.

Research Rationale and Scope of Investigations on this compound

The rationale for investigating this compound stems from the confluence of the advantageous properties conferred by its constituent parts: the fluorine atom, the methoxy group, and the naphthalene core. The introduction of a fluorine atom at the C-1 position is expected to modulate the electronic and metabolic properties of the 2-methoxynaphthalene scaffold. The methoxy group, in turn, influences the electron density of the aromatic system and can participate in hydrogen bonding interactions.

Research on this specific compound would encompass several key areas. The primary focus would be on the development of selective and efficient synthetic routes to access the molecule with precise control over the position of the fluorine atom. Following a successful synthesis, a thorough characterization using modern spectroscopic techniques (NMR, IR, MS) and determination of its physicochemical properties (e.g., melting point, solubility) would be essential. Subsequent investigations would likely explore its potential applications, drawing parallels with related fluoro- and methoxy-naphthalene derivatives, in fields such as medicinal chemistry, agrochemistry, or materials science. acs.orgjst.go.jp

While detailed experimental data for this compound is not widely available in the surveyed literature, the properties of its well-characterized precursors and analogues provide a valuable reference point for future studies. The following tables detail the properties of the parent compound, 2-Methoxynaphthalene, and a related halogenated analogue, 1-Bromo-2-methoxynaphthalene (B48351).

Table 1: Physical and Chemical Properties of 2-Methoxynaphthalene

| Property | Value | Reference |

|---|---|---|

| CAS Number | 93-04-9 | nih.gov |

| Molecular Formula | C₁₁H₁₀O | nih.gov |

| Molecular Weight | 158.20 g/mol | nih.gov |

| Melting Point | 72 °C | nih.gov |

| Boiling Point | 274 °C | nih.gov |

| Appearance | White crystalline powder | nih.gov |

Table 2: Physical and Chemical Properties of 1-Bromo-2-methoxynaphthalene

| Property | Value | Reference |

|---|---|---|

| CAS Number | 3401-47-6 | thermofisher.com |

| Molecular Formula | C₁₁H₉BrO | thermofisher.com |

| Molecular Weight | 237.10 g/mol | |

| Melting Point | 79.5-88.5 °C | thermofisher.com |

| Appearance | White crystals or powder | thermofisher.com |

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

27602-71-7 |

|---|---|

Fórmula molecular |

C11H9FO |

Peso molecular |

176.19 g/mol |

Nombre IUPAC |

1-fluoro-2-methoxynaphthalene |

InChI |

InChI=1S/C11H9FO/c1-13-10-7-6-8-4-2-3-5-9(8)11(10)12/h2-7H,1H3 |

Clave InChI |

ONBYSQLVBBIBFR-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C2=CC=CC=C2C=C1)F |

Origen del producto |

United States |

Synthetic Methodologies for 1 Fluoro 2 Methoxynaphthalene

Strategies for Site-Selective Aromatic Fluorination of Naphthalene (B1677914) Systems

Achieving site-selectivity in the fluorination of polycyclic aromatic hydrocarbons like naphthalene presents a significant synthetic challenge due to the multiple reactive positions on the aromatic ring. Several key strategies have been developed to control the regiochemistry of this transformation.

Direct Electrophilic Fluorination Approaches

Direct electrophilic fluorination is a primary method for introducing a fluorine atom onto an electron-rich aromatic ring. This approach utilizes highly reactive "F+" sources that can directly attack the C-H bond of the aromatic system.

For activated aromatic compounds, acetyl hypofluorite (B1221730) (CH₃COOF), prepared in situ from elemental fluorine, has been demonstrated as an effective electrophilic fluorinating agent. lookchem.com This reagent is particularly reactive yet milder than other fluoroxy compounds, allowing for cleaner reactions. lookchem.comresearchgate.net The fluorination of activated aromatic rings like 2-methoxynaphthalene (B124790) proceeds via an addition-elimination mechanism, where the electrophilic fluorine atom preferentially substitutes a hydrogen at an electron-rich position. lookchem.comresearchgate.net The methoxy (B1213986) group in 2-methoxynaphthalene is an activating, ortho-para directing group, making the C1 and C3 positions susceptible to electrophilic attack. Due to steric hindrance, the C1 position is often the primary site of reaction.

Another widely used class of electrophilic fluorinating agents is N-F reagents, such as Selectfluor™ (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI). researchgate.netnumberanalytics.comresearchgate.net These reagents are generally more stable and easier to handle than fluoroxy compounds. researchgate.net Selectfluor has been used for the fluorination of various aromatic compounds, including 2-methoxynaphthalene. researchgate.net However, in some cases, such as in an aqueous medium, the reaction with 2-methoxynaphthalene can lead to the formation of 1,1-difluoro-2(1H)-naphthalenone instead of the desired aromatic substitution product. researchgate.net The reactivity and selectivity of these N-F reagents can be influenced by the choice of solvent and the presence of catalysts. researchgate.netnih.gov For instance, N-fluoropyridinium salts have shown the ability to fluorinate a wide range of nucleophilic organic compounds, including activated aromatics, with high selectivity. nih.gov

Table 1: Electrophilic Fluorinating Agents for Aromatic Systems

Reagent Abbreviation Key Characteristics Applicability to Naphthalenes Acetyl Hypofluorite CH₃COOF Highly reactive, generated in situ, milder than other fluoroxy compounds. [5, 21] Effective for activated naphthalenes like 2-methoxynaphthalene. researchgate.net 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Selectfluor™ Stable, commercially available, widely used electrophilic "F+" source. [3, 27] Can fluorinate 2-methoxynaphthalene, but may lead to side products depending on conditions. researchgate.net N-Fluorobenzenesulfonimide NFSI Stable, neutral N-F reagent, often used in metal-catalyzed reactions. [18, 27] Applicable, particularly in catalyzed C-H fluorination protocols. N-Fluoropyridinium Salts - Tunable reactivity based on pyridine (B92270) ring substituents. Effective for a diversity of nucleophilic aromatics.

Nucleophilic Fluorination via Halogen Exchange Reactions

Nucleophilic aromatic substitution (SₙAr) offers an alternative pathway to aryl fluorides, typically involving the displacement of a leaving group (like a halogen or a nitro group) by a nucleophilic fluoride (B91410) source. This method is most effective for aromatic rings that are electron-deficient, as this stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.com For naphthalene systems, this would involve a precursor such as 1-chloro- or 1-bromo-2-methoxynaphthalene (B48351). The reaction with a fluoride salt, like potassium fluoride (KF) or cesium fluoride (CsF), would yield the desired 1-fluoro-2-methoxynaphthalene. The efficiency of SₙAr reactions is highly dependent on the nature of the leaving group (F > Cl > Br > I is not the reactivity order here, as C-X bond breaking is not the rate-determining step) and the electronic properties of the aromatic ring. masterorganicchemistry.comThe presence of electron-withdrawing groups ortho or para to the leaving group significantly accelerates the reaction. masterorganicchemistry.com A classic method that falls under this category is the Balz-Schiemann reaction. byjus.comdoubtnut.comThis process involves the diazotization of an aromatic amine, such as a hypothetical 1-amino-2-methoxynaphthalene, with nitrous acid, followed by the introduction of fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate (B81430) salt. byjus.comGentle thermal decomposition of this isolated salt then yields the corresponding aryl fluoride, with nitrogen gas and boron trifluoride as byproducts. byjus.comdoubtnut.comWhile a foundational method, its large-scale application can be hazardous. byjus.comGreener approaches using ionic liquids have been developed to improve safety and simplify the process. researchgate.net

Radical-Mediated Fluorination Protocols

Radical fluorination has emerged as a complementary strategy to traditional ionic pathways. These reactions involve the generation of a carbon-centered radical on the aromatic ring, which is then trapped by a fluorine atom source. Photoredox catalysis is a prominent method for generating such radicals under mild conditions. vulcanchem.comnih.gov In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can oxidize an electron-rich arene like 2-methoxynaphthalene to a radical cation. nih.govThis intermediate is then highly susceptible to nucleophilic attack. While this approach has been effectively used for C-N and other bond formations, its application in C-F bond formation via a polarity-reversed nucleophilic substitution has also been demonstrated, enabling the fluorination of electron-rich arenes that are poor substrates for traditional SₙAr. nih.govAlternatively, radical precursors like carboxylic acids can undergo fluorodecarboxylation, often mediated by metal catalysts (e.g., silver) or photoredox catalysis, to generate aryl radicals that can be fluorinated.

Palladium-Catalyzed C-H Fluorination Methodologies

Transition-metal catalysis, particularly with palladium, has revolutionized C-H functionalization, providing powerful tools for direct and site-selective fluorination. nih.govspringernature.comThese methods can operate on unactivated arenes and often exhibit high functional group tolerance.

One groundbreaking approach involves a palladium(II)/palladium(IV) catalytic cycle. nih.govspringernature.comIn this process, a Pd(II) catalyst is oxidized by an electrophilic N-F reagent (like NFSI or Selectfluor) to a highly reactive Pd(IV)-fluoride species. springernature.combeilstein-journals.orgThis high-valent complex can then fluorinate the arene through an electrophilic pathway without the formation of a traditional organometallic intermediate. nih.govThis strategy allows for the fluorination of arenes that are not reactive enough to engage directly with mild fluorinating agents. nih.govspringernature.comThe substrate scope of this methodology is broad, and its application to naphthalene derivatives has been documented. researchgate.net Other palladium-catalyzed methods utilize directing groups to achieve high regioselectivity, typically at the ortho position to the directing group. While this is a powerful strategy, the synthesis of this compound would require a removable directing group at the C1 position of a 2-methoxynaphthalene precursor, which can add synthetic steps.

Synthesis from Precursors and Post-Synthetic Modification Routes

The most direct synthetic routes to this compound often start from its immediate, non-fluorinated precursor, 2-methoxynaphthalene, or closely related derivatives.

Derivatization of 2-Methoxynaphthalene Intermediates

2-Methoxynaphthalene is an ideal starting material for the synthesis of this compound due to its commercial availability and the activating nature of the methoxy group. youtube.comThe electron-donating methoxy group directs electrophilic substitution primarily to the C1 position.

Direct electrophilic fluorination, as described in section 2.1.1, is a primary method for this transformation. Research has shown that reagents like acetyl hypofluorite can successfully fluorinate 2-methoxynaphthalene. lookchem.comSimilarly, Friedel-Crafts acylation of 2-methoxynaphthalene has been shown to primarily yield the 1-acyl-2-methoxynaphthalene product, which demonstrates the inherent reactivity of the C1 position towards electrophiles. researchgate.net The reaction of 2-methoxynaphthalene with phenyllithium (B1222949) has been noted to generate dehydronaphthalene, indicating the potential for functionalization at the C1 position through metalation, which could then be followed by a fluorination step. byu.eduFurthermore, visible-light photoredox catalysis has been used to achieve the bromination of 2-methoxynaphthalene at the C1 position, yielding 1-bromo-2-methoxynaphthalene. researchgate.netThis bromo-derivative could then potentially serve as a precursor for a subsequent nucleophilic fluorination (halogen exchange) reaction.

Table 2: Synthetic Outcomes from 2-Methoxynaphthalene

Reaction Type Reagents Primary Product Reference Electrophilic Fluorination Acetyl Hypofluorite This compound researchgate.net Electrophilic Fluorination Selectfluor™ (in H₂O) 1,1-Difluoro-2(1H)-naphthalenone researchgate.net Photoredox Bromination Visible light, photocatalyst, Br source 1-Bromo-2-methoxynaphthalene Friedel-Crafts Acylation Acetyl Chloride, Zeolite Catalyst 1-Acyl-2-methoxynaphthalene

Table of Compounds

Functionalization of Other Fluoronaphthalene Isomers

The synthesis of this compound can be envisioned through the chemical modification of other commercially available or synthetically accessible fluoronaphthalene isomers. This approach relies on the inherent reactivity of the fluoronaphthalene skeleton, where the fluorine atom can influence the regioselectivity of subsequent reactions.

One potential pathway involves the activation of the C-F bond in isomers such as 1-fluoronaphthalene (B124137) or 2-fluoronaphthalene (B33398). Mechanochemical methods, for instance, have demonstrated that the C-F bond in both 1- and 2-fluoronaphthalene can be activated by milling with magnesium metal, suggesting the formation of a Grignard-like intermediate. semanticscholar.org Such intermediates could, in principle, be trapped by an appropriate electrophile to introduce other functionalities, although this specific application for methoxylation is not detailed.

Alternatively, dehydrohalogenation of fluoronaphthalenes can generate highly reactive aryne intermediates. The reaction of 1-fluoronaphthalene with strong bases like phenyllithium or lithium diethylamide is known to produce 1,2-dehydronaphthalene (naphthalyne). byu.edu This intermediate could subsequently react with a methoxide (B1231860) source to yield a mixture of products, potentially including this compound, though controlling the regioselectivity of such additions is a significant challenge. The reactivity and functionalization of fluoronaphthalenes make them plausible, albeit complex, precursors for accessing the 1-fluoro-2-methoxy isomer.

Multi-Step Synthetic Sequences to this compound

Multi-step synthesis provides a more controlled and common approach to this compound, often starting from a non-fluorinated but appropriately functionalized naphthalene precursor. msu.edu A logical and widely practiced retrosynthetic analysis points to 2-methoxynaphthalene as a key starting material, which is readily prepared by the methylation of 2-naphthol (B1666908). guidechem.com The synthesis then focuses on the regioselective introduction of a fluorine atom at the C1 position.

A general multi-step sequence can be outlined as follows:

Starting Material Selection : The synthesis typically commences with a commercially available naphthalene derivative, such as 2-naphthol or 2-methoxynaphthalene.

Precursor Preparation : If starting from 2-naphthol, the first step is its conversion to 2-methoxynaphthalene, usually via Williamson ether synthesis using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

Fluorination : The key step is the selective fluorination of 2-methoxynaphthalene. The electron-donating methoxy group at the C2 position activates the naphthalene ring towards electrophilic substitution, primarily at the C1 position. This transformation can be achieved using various electrophilic fluorinating agents. beilstein-journals.org

Purification : The final product, this compound, is isolated and purified from the reaction mixture using standard techniques like chromatography or distillation.

Another potential multi-step route involves the synthesis of an intermediate like 2,2-dibromo-1-(1-naphthyl)-1-propanone, which can then be reacted with a fluorinating agent to produce a difluorinated compound. google.com While not directly leading to the target molecule, this illustrates the principle of using halogenated intermediates in the synthesis of fluorinated naphthalenes. google.com The use of flow chemistry, where reagents and catalysts are immobilized in packed columns, offers a modern paradigm for executing such multi-step sequences with improved efficiency and automation. syrris.jp

Catalytic Approaches in the Preparation of this compound

Catalysis offers powerful tools for the synthesis of fluorinated aromatics, providing pathways that are often more efficient, selective, and milder than traditional stoichiometric methods. These approaches can be instrumental in the final fluorination step of a synthetic sequence leading to this compound.

Transition metal catalysis has become a cornerstone of modern organic synthesis, and its application to C-F bond formation is an area of intense research. rsc.org Palladium-catalyzed C-H fluorination represents a promising strategy for the direct conversion of 2-methoxynaphthalene to this compound. researchgate.net These reactions can proceed via an electrophilic fluorination mechanism where a high-valent palladium-fluoride species is generated in situ, which then fluorinates the electron-rich aromatic ring. researchgate.net The electron-donating methoxy group in 2-methoxynaphthalene strongly activates the C1 position, making it a suitable substrate for such direct C-H functionalization and potentially avoiding the need for a directing group. nih.govbeilstein-journals.org

While direct fluorination of naphthalene itself can be unselective, the presence of the methoxy substituent provides strong regiochemical control. researchgate.net Various palladium, beilstein-journals.org iridium, nih.gov and silver beilstein-journals.org catalysts have been developed for the fluorination of arenes and can be considered for this transformation. For example, Ag-catalyzed fluorination of arylstannane derivatives has been reported, which could be applied if 2-methoxy-1-stannylnaphthalene were used as a precursor. beilstein-journals.org

| Catalyst System | Substrate Type | Fluorinating Agent | Key Feature | Reference |

|---|---|---|---|---|

| Palladium(II) | Electron-rich arenes | Electrophilic (e.g., F-TEDA-BF₄) | Direct C-H activation | researchgate.net |

| Silver(I) | Arylstannanes | F-TEDA-PF₆ | Requires pre-functionalized substrate | beilstein-journals.org |

| Iridium Complexes | Phenylpyrazoles | N/A (Cyclometalation) | ortho-Fluorine directed C-H activation | nih.gov |

| Palladium(0) | Aryl triflates | Nucleophilic (e.g., CsF) | Nucleophilic fluorination | rsc.org |

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, presents an alternative to metal-based systems. researchgate.net For the synthesis of this compound, an organocatalytic approach would likely involve the electrophilic fluorination of 2-methoxynaphthalene. The high electron density at the C1 position makes it susceptible to attack by electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI). beilstein-journals.org

Ionic liquids (ILs) have been shown to act as organocatalysts, promoting nucleophilic fluorination reactions by activating both the substrate and the fluoride source. mdpi.com While this is typically applied in SN2 reactions, the principles of dual activation could be relevant in other contexts. mdpi.com More directly applicable would be the use of an organocatalyst to enhance the reactivity of an electrophilic fluorine source towards the electron-rich naphthalene ring of 2-methoxynaphthalene. This area is less explored than metal catalysis for direct aromatic C-H fluorination but represents a developing field in asymmetric fluorination. rsc.org

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations. The direct enzymatic fluorination of aromatic compounds is a significant challenge, as naturally occurring fluorinase enzymes have a very limited substrate scope, primarily acting on S-adenosyl-L-methionine (SAM). nih.gov

However, the field of directed evolution is rapidly advancing, enabling the engineering of enzymes for new-to-nature reactions. chemrxiv.org Cytochrome P450 monooxygenases, for example, have been engineered to catalyze a variety of reactions, including C-H amination and cyclopropanation. nih.gov It is conceivable that a P450 enzyme or another suitable oxidoreductase could be evolved to perform a selective C-H fluorination on an activated aromatic substrate like 2-methoxynaphthalene. nih.gov Halohydrin dehalogenases are another class of enzymes used in the synthesis of fluorinated compounds, though their application is typically for the kinetic resolution of fluorinated epoxides rather than direct aromatic fluorination. rsc.orgrsc.org At present, a direct biocatalytic route to this compound is not established but remains a forward-looking goal in synthetic biology. chemrxiv.org

Organocatalytic Strategies for Introducing Fluorine

Sustainable Chemistry Principles Applied to this compound Synthesis

The principles of sustainable or "green" chemistry are increasingly important in the design of synthetic routes. Applying these principles to the synthesis of this compound involves several considerations.

Atom Economy : Catalytic C-H activation is a key sustainable strategy as it avoids the installation and removal of directing or leaving groups, thus maximizing the incorporation of atoms from the reactants into the final product. nih.govbeilstein-journals.org Synthesizing this compound directly from 2-methoxynaphthalene via C-H fluorination is superior in atom economy to routes requiring pre-functionalization (e.g., via stannylation or bromination).

Reduced Waste and Hazardous Substances : The use of catalytic methods, whether involving transition metals or organocatalysts, is inherently greener than using stoichiometric reagents. Furthermore, developing solvent-free reaction conditions, as has been demonstrated for the fluorination of naphthalene with N-fluorobis(phenylsulfonyl)amine, significantly reduces waste and simplifies product isolation. researchgate.net

Process Efficiency and Safety : The adoption of continuous flow chemistry for multi-step syntheses can lead to safer and more efficient processes. syrris.jp Flow reactors allow for better control over reaction parameters, rapid optimization, and the safe handling of hazardous reagents, making them a sustainable alternative to traditional batch processing. syrris.jp

By integrating catalytic C-H fluorination, exploring solvent-free conditions, and considering continuous flow processing, the synthesis of this compound can be aligned with modern standards of sustainable chemical manufacturing.

Solvent-Free and Water-Mediated Reaction Conditions

The use of water as a solvent or the elimination of solvents altogether represents a significant advancement in green chemistry, reducing the environmental impact associated with volatile organic compounds (VOCs). researchgate.netnih.gov

Water-Mediated Fluorination: Investigations into the fluorination of electron-rich aromatic compounds have explored water as a reaction medium. The use of 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commonly known as Selectfluor F-TEDA-BF4, in water has been reported for the fluorination of 2-methoxynaphthalene. nih.govacs.org However, this reaction does not yield the desired aromatic substitution product, this compound. Instead, it results in a dearomative fluorination, transforming 2-methoxynaphthalene into 1,1-difluoro-2(1H)naphthalenone. nih.govacs.orgresearchgate.net This outcome highlights the challenge of controlling regioselectivity and reaction pathways in aqueous media for this specific substrate. The reaction proceeds effectively in water, demonstrating the potential of aqueous systems for fluorination chemistry, though the desired product requires alternative strategies. acs.org

Solvent-Free Reactions: Solvent-free, or neat, reaction conditions offer advantages by maximizing reactant concentration and simplifying product work-up. researchgate.net The reaction of 2-methoxynaphthalene has been studied under solvent-free conditions with N-fluorobenzenesulfonimide (NFSI), another common electrophilic fluorinating agent. Interestingly, this method does not lead to fluorination but instead results in a regioselective amidation of the naphthalene ring. nih.gov This competing reaction pathway underscores the nuanced reactivity of electrophilic N-F reagents, where the substrate and conditions dictate whether fluorination or amidation occurs. While a direct solvent-free synthesis of this compound is not prominently reported, the exploration of these conditions is a key area of green chemistry research. researchgate.net

Atom Economy and Green Reagent Utilization

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. rsc.org Traditional methods for synthesizing aryl fluorides, such as the Balz-Schiemann reaction, suffer from poor atom economy due to the use of stoichiometric reagents and the generation of significant waste. illinois.edudovepress.com

Modern approaches focus on direct C-H fluorination, which is theoretically more atom-economical as it involves the direct replacement of a hydrogen atom with fluorine, with the only significant byproduct being an equivalent of acid. rsc.org The primary challenge lies in the selective activation of a specific C-H bond.

Green Reagent Utilization: The development of stable, solid electrophilic fluorinating agents ("F+" sources) like Selectfluor and N-fluoropyridinium salts has been a major advance. illinois.edu These reagents are safer to handle and more selective than hazardous alternatives like elemental fluorine (F₂) or anhydrous hydrogen fluoride (aHF). researchgate.netdovepress.com Their use avoids the highly corrosive and toxic nature of older fluorinating agents, aligning with green chemistry principles. rsc.org

| Reagent Name | Acronym | Physical State | Key Advantages | Byproducts |

|---|---|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor F-TEDA-BF₄ | Colorless Solid | Stable, commercially available, effective in various solvents including water. wikipedia.org | N-chloromethyldiazabicyclooctane salt |

| N-Fluorobenzenesulfonimide | NFSI | White Solid | Stable, mild, and selective reagent. numberanalytics.com | Benzenesulfonimide |

| N-Fluoropyridinium salts | - | Solid | Reactivity can be tuned by modifying the pyridine ring. nih.gov | Pyridinium salt |

Photochemical and Electrochemical Approaches for Fluorination

Photochemical and electrochemical methods offer alternative ways to activate molecules, often under mild conditions without the need for harsh chemical oxidants or high temperatures, making them attractive from a green chemistry perspective.

Electrochemical Fluorination: Anodic fluorination is a promising technique for creating C-F bonds. The general mechanism for aromatic fluorination involves a two-electron oxidation of the aromatic substrate at the anode to form a radical cation, which then reacts with a fluoride anion present in the electrolyte. fluorine1.ruresearchgate.net This process, often following an ECEC (Electrochemical-Chemical-Electrochemical-Chemical) pathway, can be highly regioselective. fluorine1.ru

While a specific, optimized protocol for the electrochemical synthesis of this compound is not detailed in recent literature, the general applicability of the method has been demonstrated for various aromatic compounds. fluorine1.ru Modern electrochemical C-H fluorination can be performed using electrolytes like triethylamine (B128534) trishydrofluoride (NEt₃·3HF) in specialized solvents such as fluorinated alcohols (e.g., 1,1,1,3,3,3-hexafluoroisopropanol, HFIP) to enhance selectivity and radical lifetime. acs.org This approach avoids bulk chemical oxidants and leverages electricity as a "traceless" reagent.

Photochemical Fluorination: Photochemical methods use light to generate reactive intermediates for C-H functionalization. Recent studies have shown that aryl alkyl ketones can undergo catalyst-free C-H fluorination at the benzylic position under UV-A irradiation using Selectfluor. chemrxiv.org This process is initiated by the photo-excited ketone acting as a hydrogen atom transfer (HAT) agent. Although this has been demonstrated for benzylic C-H bonds, the principle of using light to enable fluorination without a dedicated photocatalyst is a significant development. The direct photochemical fluorination of the aromatic C-H bond of 2-methoxynaphthalene to produce the target compound is a plausible but less explored extension of this chemistry.

| Methodology | Activation Method | Typical Reagents/Conditions | Green Chemistry Aspect | Reported Outcome for 2-Methoxynaphthalene |

|---|---|---|---|---|

| Water-Mediated | Electrophilic Attack | Selectfluor F-TEDA-BF₄, H₂O | Avoids organic solvents. acs.org | 1,1-Difluoro-2(1H)naphthalenone nih.govresearchgate.net |

| Solvent-Free | Electrophilic Attack | NFSI, heat | Eliminates solvent waste. nih.gov | Amidation product nih.gov |

| Electrochemical | Anodic Oxidation (ECEC) | Pt anode, NEt₃·3HF | Avoids chemical oxidants, uses electricity. fluorine1.ruacs.org | Potentially selective C-H fluorination (general method) |

| Photochemical | Photo-induced HAT | UV light, Selectfluor | Avoids catalysts, mild conditions. chemrxiv.org | Not specifically reported for aromatic C-H |

Reactivity and Mechanistic Investigations of 1 Fluoro 2 Methoxynaphthalene

Electrophilic Aromatic Substitution Reactions of 1-Fluoro-2-methoxynaphthalene

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. The reaction rate and regioselectivity are highly dependent on the substituents present on the ring.

Regioselectivity Studies and Isomer Distribution

While specific, detailed studies on the isomer distribution for electrophilic substitution of this compound are not extensively documented in publicly available literature, the regiochemical outcomes can be predicted based on the powerful directing effects of the methoxy (B1213986) group and established reactivity patterns of related compounds, such as 2-methoxynaphthalene (B124790).

The methoxy group at the C2 position is a strong activating and ortho, para-directing group. It strongly activates the C1 and C3 positions through resonance donation. However, the C1 position is already substituted with fluorine. Therefore, electrophilic attack is sterically and electronically favored at the C3 position. The second ring is also activated, with substitution expected primarily at the C6 position, which is para to the methoxy group, and to a lesser extent at other positions.

Studies on the Friedel-Crafts acylation of 2-methoxynaphthalene serve as an excellent model to understand this regioselectivity. researchgate.netresearchgate.net In these reactions, a competition between kinetic and thermodynamic control is often observed. The initial attack often favors the more activated C1 position (analogous to the C3 position in our case, relative to other ring positions), while under conditions that allow for rearrangement, the sterically less hindered C6 isomer becomes the major product. researchgate.net

| Reaction Conditions | Primary Product (Kinetic Control) | Major Product (Thermodynamic Control) | Other Isomers |

|---|---|---|---|

| Lower Temperatures (e.g., 90-120°C), Shorter Reaction Times | 1-acetyl-2-methoxynaphthalene | - | Low amounts of 6- and 7-isomers |

| Higher Temperatures (e.g., ≥170°C), Longer Reaction Times | - | 2-acetyl-6-methoxynaphthalene | Isomerization from the 1-position is significant |

aData derived from studies on HBEA zeolite catalysts, illustrating the competing reaction sites. researchgate.netresearchgate.net For this compound, the C1 position is blocked, making C3 and C6 the most probable sites of substitution.

For this compound, electrophilic attack is thus predicted to occur primarily at the C3 and C6 positions, with the precise ratio depending on the specific electrophile and reaction conditions.

Mechanistic Probing of Substitution Pathways

The mechanism for electrophilic aromatic substitution proceeds through the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. sigmaaldrich.cn The electrophile (E⁺) attacks the π-system of the naphthalene (B1677914) ring, forming a new C-E bond and a transient carbocation. The stability of this intermediate determines the preferred position of attack.

Attack at C3: The positive charge in the arenium ion can be delocalized onto the oxygen of the methoxy group through resonance, providing significant stabilization. This makes the C3 position highly activated.

Attack at C6: The positive charge of the intermediate is delocalized across the ring system. While not directly stabilized by the methoxy oxygen via resonance in the same way as C3 attack, this position is sterically accessible and electronically favorable compared to others in the unsubstituted ring. chimia.ch

Attack at other positions: Attack at positions such as C4, C5, or C8 would lead to less stable arenium ion intermediates, making these pathways less favorable.

The fluorine atom at C1 primarily exerts a strong electron-withdrawing inductive effect, which deactivates the entire ring system towards electrophilic attack compared to 2-methoxynaphthalene. However, its influence is outweighed by the powerful activating effect of the methoxy group.

Influence of Fluoro and Methoxy Substituents on Aromatic Reactivity

The reactivity of this compound is a balance of the competing effects of its two substituents.

Methoxy Group (-OCH₃): This is a strongly activating group. Its lone pair of electrons can be donated into the aromatic π-system through resonance (+R effect), increasing the electron density of the ring and stabilizing the positive charge of the arenium ion intermediate. It also has a weak, deactivating inductive effect (-I effect) due to the electronegativity of the oxygen atom. The resonance effect is dominant, making it a powerful activator and ortho, para-director. chimia.ch

In this compound, the net effect is that the ring is activated, but less so than 2-methoxynaphthalene alone. The powerful +R effect of the methoxy group is the dominant factor in determining the regioselectivity, directing incoming electrophiles to the C3 and C6 positions.

Nucleophilic Aromatic Substitution Reactions Involving this compound

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. The reaction typically proceeds via a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate. masterorganicchemistry.comfrontiersin.org

Activation by Fluorine for Nucleophilic Attack

The fluorine atom in this compound plays a dual role in SNAr reactions.

Ring Activation: Through its potent inductive electron withdrawal (-I effect), the fluorine atom decreases the electron density of the naphthalene ring system. This makes the ring more electrophilic and thus more susceptible to attack by a nucleophile (Nu⁻).

Leaving Group Ability: Fluorine is an exceptionally good leaving group in SNAr reactions. This is counterintuitive when considering C-F bond strength but is explained by the mechanism. The rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex. The subsequent expulsion of the leaving group to restore aromaticity is fast. Fluorine's high electronegativity polarizes the C-F bond and stabilizes the transition state leading to the intermediate, accelerating the rate-limiting first step. masterorganicchemistry.com The order of reactivity for halogens as leaving groups in SNAr is typically F > Cl > Br > I. masterorganicchemistry.com

The methoxy group, being electron-donating, is generally deactivating for SNAr reactions. However, in this specific substitution pattern, the reaction is still feasible due to the strong activation provided by the fluorine leaving group itself.

Competitive Reaction Pathways and Kinetic Analysis

The primary SNAr pathway for this compound involves the displacement of the fluoride (B91410) ion by a nucleophile.

Mechanism: The reaction is expected to proceed via the formation of a Meisenheimer complex. A nucleophile attacks the C1 carbon, breaking the aromaticity and forming a tetrahedral carbon. The negative charge is delocalized over the ring system. In the second, faster step, the fluoride ion is eliminated, and the aromaticity of the ring is restored.

Computational studies on the closely related 1-fluoro-2-naphthaldehyde (B122676) suggest that the SNAr reaction may proceed through a concerted mechanism without a stable Meisenheimer intermediate, depending on the solvent and nucleophile. researchgate.net Such a concerted pathway involves a single transition state.

Kinetic Considerations: The rate of SNAr reactions is highly dependent on several factors:

The strength of the nucleophile.

The stability of the Meisenheimer intermediate (or the transition state in a concerted reaction).

The solvent used; polar aprotic solvents like DMSO are often preferred as they solvate the cation but not the nucleophile, enhancing its reactivity. researchgate.net

A potential competitive pathway, especially with very strong bases like organolithium reagents, could involve ortho-lithiation or even substitution of the methoxy group, although displacement of fluoride is generally more facile in standard SNAr conditions. researchgate.net

| Factor | Influence on Reaction Rate | Rationale |

|---|---|---|

| Leaving Group | Increases (F > Cl > Br > I) | Fluorine's high electronegativity stabilizes the transition state of the rate-determining nucleophilic attack. masterorganicchemistry.com |

| Electron-Withdrawing Groups | Increases | Stabilize the negative charge of the Meisenheimer complex through induction and/or resonance. masterorganicchemistry.com |

| Electron-Donating Groups | Decreases | Destabilize the negatively charged intermediate. |

| Solvent | Increases with polar aprotic solvents (e.g., DMSO, DMF) | These solvents enhance the reactivity of the nucleophile by poorly solvating it. researchgate.net |

Stereochemical Outcomes in Chiral Nucleophile Applications

The reaction of aromatic systems with chiral nucleophiles is a cornerstone of asymmetric synthesis, enabling the creation of stereodefined molecules. In the context of this compound, a nucleophilic aromatic substitution (SNAr) reaction would involve the displacement of the fluoride ion by a nucleophile. The stereochemical outcome of such reactions is determined by the nature of the nucleophile, the reaction mechanism, and the potential for atropisomerism in the product.

A comprehensive review of the scientific literature indicates that specific studies detailing the stereochemical outcomes of reactions between this compound and chiral nucleophiles have not been extensively reported. However, general principles of asymmetric synthesis can be applied to predict potential outcomes. If a chiral, non-racemic nucleophile is used, the reaction would likely proceed with a degree of stereoselectivity, leading to a scalemic or enantioenriched product. For this to occur, the chiral center of the nucleophile must influence the stereochemistry of the newly formed bond or, in the case of forming axially chiral biaryls, control the rotational conformation.

For instance, the synthesis of enantioenriched biaryls can be achieved through atropoenantioselective SNAr reactions on substrates like unprotected naphthoic acids, where an existing functional group directs the substitution. researchgate.net While not performed on this compound, these studies establish that organolithium reagents can displace ortho-fluoro or methoxy groups to furnish substituted products. researchgate.net The application of a chiral ligand or a chiral nucleophile in such a system could, in principle, lead to an enantiomerically enriched product. The development of transition-metal-catalyzed asymmetric fluoroalkylation and C–F activation reactions further highlights strategies for creating stereogenic centers from fluorinated compounds. escholarship.org

Cross-Coupling Reactions of this compound

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of this compound in these transformations is dictated by the selective activation of its C–F bond, a process that is significantly more challenging than the activation of C–Br or C–I bonds due to the high bond dissociation energy of the C–F bond.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are among the most versatile methods in modern organic synthesis. nih.govlibretexts.orgyoutube.com However, the use of aryl fluorides as coupling partners is often challenging due to the inertness of the C–F bond.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide. libretexts.orgharvard.edu While highly effective for aryl bromides and iodides, coupling aryl fluorides typically requires specialized, highly active catalyst systems, often employing electron-rich, bulky phosphine (B1218219) ligands. nih.govresearchgate.net Specific examples of Suzuki-Miyaura coupling involving this compound are not prominently featured in the reviewed literature. The development of such a reaction would need to overcome the challenge of activating the C-F bond without promoting unwanted side reactions.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgthalesnano.com Similar to Suzuki coupling, the reaction with aryl fluorides is difficult. Nevertheless, methods for the Sonogashira coupling of unreactive fluoroarenes have been developed, sometimes using transition-metal-free conditions or highly efficient palladium catalysts with specific ligands and bases. organic-chemistry.orgnih.govnih.gov Direct application of these methods to this compound remains an area for further investigation.

Negishi Coupling: This reaction utilizes an organozinc reagent as the nucleophilic partner. numberanalytics.comwikipedia.org Negishi couplings are known for their high functional group tolerance. nih.gov Nickel catalysts are often used alongside palladium, and they have shown particular efficacy in activating challenging bonds, including C-F bonds in some contexts. wikipedia.orgresearchgate.netresearchgate.net While general protocols for Negishi reactions are well-established, specific conditions and yields for this compound are not readily available in published research.

| Coupling Reaction | General Substrates | Catalyst/Reagents | Product Type | Notes |

| Suzuki-Miyaura | Aryl/Vinyl Halide + Organoboron | Pd(0) catalyst, Base | Biaryl, Styrene, etc. | Challenging for C-F bonds; requires highly active catalysts. nih.gov |

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Pd(0) catalyst, Cu(I) cocatalyst, Base | Aryl/Vinyl Alkyne | Copper-free variants exist. organic-chemistry.org Methods for fluoroarenes are known. nih.gov |

| Negishi | Aryl/Vinyl Halide + Organozinc | Pd(0) or Ni(0) catalyst | C-C coupled product | High functional group tolerance. nih.gov Ni catalysts can activate strong bonds. wikipedia.org |

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Methodologies. This table summarizes the general components and characteristics of Suzuki-Miyaura, Sonogashira, and Negishi reactions, noting their general applicability and the challenges associated with aryl fluoride substrates.

Nickel-Catalyzed Coupling Reactions

Nickel catalysts have emerged as powerful alternatives to palladium, particularly for the activation of strong chemical bonds like C–F and C–O. nih.gov The greater nucleophilicity and lower cost of nickel make it an attractive option for challenging cross-couplings. Research has shown that nickel complexes, often with N-heterocyclic carbene (NHC) ligands, can effectively catalyze the C–F bond activation of various fluoroaromatics. rsc.orgnih.govresearchgate.net

Mechanistic studies, including density functional theory (DFT) calculations on related systems like 2-methoxynaphthalene, suggest that nickel-catalyzed reactions can proceed through various pathways. researchgate.net For instance, the ipso-silylation of 2-methoxynaphthalene catalyzed by Ni(COD)₂ is thought to occur via an internal nucleophilic substitution pathway. researchgate.net In the case of fluoroarenes, mechanisms can involve oxidative addition of the C-F bond to the Ni(0) center, sometimes following a radical pathway or an SNAr-type process. rsc.orgresearchgate.net These studies provide a foundational understanding for how this compound would likely behave in nickel-catalyzed couplings, where the C-F bond is the target for activation.

| Substrate 1 | Substrate 2 | Catalyst System | Product | Key Finding | Reference |

| 2-Fluorobenzofuran | Arylboronic acid | Ni(cod)₂, PCy₃, K₂CO₃ | 2-Arylbenzofuran | Efficient C-F bond activation under mild conditions. beilstein-journals.org | beilstein-journals.org |

| Hexafluorobenzene | PhSi(OEt)₃ | [Ni(iPr₂Im)₄(µ‐COD)] | Pentafluorophenylsilane | Hiyama-type coupling involving C-F activation. | researchgate.net |

| Perfluoroarenes | ZnR₂ (R=Me, Et) | [Ni(iPr₂Im)₂(F)(ArF)] | trans-[Ni(iPr₂Im)₂(R)(ArF)] | Formation of nickel alkyl complexes via Negishi-type reaction. researchgate.net | researchgate.net |

Table 2: Examples of Nickel-Catalyzed C-F Bond Activation in Related Aromatic Systems. This table illustrates the utility of nickel catalysts in activating C-F bonds in various fluoroaromatic compounds, providing context for the potential reactivity of this compound.

Chemo- and Regioselectivity in Cross-Coupling Transformations

A key challenge in the functionalization of this compound is achieving selectivity. The molecule possesses several reactive sites: the C1–F bond, the C2–O(Me) bond, and various C–H bonds on the naphthalene ring.

Chemoselectivity : This refers to the selective reaction of one functional group over another. In cross-coupling, the primary competition is between the activation of the C–F bond and the C–O bond. Generally, C–O bond cleavage is also a challenging transformation, often requiring nickel catalysis. nih.gov However, the C–F bond is typically stronger and less reactive than C–Cl, C–Br, and C–I bonds, but its reactivity relative to a C–O(aryl) bond can be modulated by the choice of catalyst and ligands. Research on substrates with multiple different halide or pseudo-halide groups has shown that high chemoselectivity can be achieved. chemrxiv.org For this compound, a catalyst system would need to be carefully selected to favor C–F activation exclusively. Studies on 1-bromo-2-methoxynaphthalene (B48351) suggest that chelation from the neighboring methoxy group can be crucial in directing reactivity. rsc.org

Regioselectivity : This refers to the position at which a reaction occurs. For this compound, besides C-F bond coupling, there is a possibility of C–H activation at other positions on the naphthalene ring. The methoxy group is an ortho-, para-director, while the fluorine is also an ortho-, para-director (though deactivating). Understanding the regioselectivity of metallation is key; for example, studies on 1-methoxynaphthalene (B125815) show that lithiation can be directed to either the C2 or C8 position depending on the organolithium reagent used. researchgate.net This inherent reactivity pattern would influence the outcome of any cross-coupling reaction that might proceed via a C-H activation pathway.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of this compound would primarily involve the electron-rich naphthalene ring system. The methoxy group makes the ring susceptible to oxidation, while the fluorine atom has a modest deactivating effect.

Chemoselective Functional Group Transformations

Detailed experimental studies on the oxidation or reduction of this compound are scarce in the literature. However, the reactivity can be inferred from studies on the parent compound, 2-methoxynaphthalene.

Oxidation : The oxidation of 2-methoxynaphthalene with reagents like ruthenium tetroxide has been studied, indicating that the reaction proceeds via an attack on the aromatic ring. cdnsciencepub.com Similarly, enzymatic oxidation by dioxygenases leads to the formation of cis-dihydrodiol metabolites, again demonstrating that the reaction occurs on the naphthalene core. scilit.com For this compound, oxidation would be expected to proceed similarly, likely targeting the electron-rich aromatic ring to form quinone-type structures or undergo ring-opening under harsh conditions. The position of the fluorine atom would influence the regioselectivity of the attack.

Reduction : The reduction of naphthalenes typically requires conditions suitable for reducing aromatic systems, such as Birch reduction (dissolving metal in ammonia) or catalytic hydrogenation under pressure. These reactions would reduce the naphthalene ring system to a tetralin (tetrahydronaphthalene) derivative. The methoxy group would likely remain intact under these conditions, as would the C-F bond, although hydrogenolysis of the C-F bond is possible under certain catalytic hydrogenation conditions. A report on a related compound, 1-(difluoromethoxy)-7-methoxynaphthalene, notes that reduction reactions can convert it into hydro derivatives, confirming the expected reactivity pattern.

Ring Opening and Degradation Pathways

The stability of the naphthalene ring system means that ring-opening and degradation reactions of this compound typically require significant energy input or highly reactive reagents. Research into the degradation of naphthalene derivatives often involves reductive processes or advanced oxidation techniques.

One studied degradation pathway for related compounds involves reduction by reagents like the samarium(II) bromide N-methylethanolamine (SmBr₂-NMEA) system. chemrxiv.org This system has been shown to effectively reduce various arenes. chemrxiv.org For instance, both 1-fluoronaphthalene (B124137) and 1-methoxynaphthalene are reduced to their corresponding 1,4-dihydronaphthalene (B28168) products by SmBr₂ with N-methylethanolamine. chemrxiv.org In the case of 1-fluoronaphthalene, a portion of the reaction leads to a defluorinated product. chemrxiv.org Given these findings, it is plausible that this compound would undergo a similar reductive degradation, likely yielding a 1,4-dihydronaphthalene derivative, with potential for competing defluorination.

Table 1: Reduction of Naphthalene Derivatives by SmBr₂-NMEA

| Entry | Substrate | Yield (%) | Product |

|---|---|---|---|

| 1 | Naphthalene | 90 | 1,4-Dihydronaphthalene |

| 2 | 1-Methoxynaphthalene | 96 | 1-Methoxy-1,4-dihydronaphthalene |

| 3 | 1-Fluoronaphthalene | 90 | 1-Fluoro-1,4-dihydronaphthalene & Naphthalene |

Data sourced from kinetic studies of substrate reduction by SmBr₂-NMEA. chemrxiv.org

Another degradation route involves the formation of highly reactive intermediates such as dehydronaphthalene (naphthalyne). The reaction of 1-fluoronaphthalene with organometallic reagents like phenyllithium (B1222949) or lithium diethylamide is a known method to generate 1,2-dehydronaphthalene. byu.edu This intermediate is highly strained and readily reacts with available nucleophiles or undergoes dimerization. The presence of the methoxy group at the C2 position in this compound would influence the stability and subsequent reactions of the aryne intermediate.

Advanced oxidation processes (AOPs) represent another significant degradation pathway for substituted naphthalenes. researchgate.net Treatment with potent oxidizing agents, such as peroxy-acids generated from hydrogen peroxide and a sulfuric acid catalyst, can degrade polyaromatic structures. researchgate.net The reaction rates for these processes are influenced by the nature and position of the substituents on the naphthalene ring. researchgate.net

Pericyclic Reactions and Rearrangements Involving this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. pitt.eduox.ac.uk They are classified into several types, including cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. ox.ac.uk The participation of this compound in such reactions is dictated by the electronic properties of its π-system, which is influenced by the electron-donating methoxy group and the electron-withdrawing fluorine atom.

Cycloaddition Reactions: Photodimerization is a [2+2] cycloaddition reaction that has been observed for related compounds. For example, 2-methoxynaphthalene undergoes photodimerization to yield two isomeric cyclobutane (B1203170) products. ethernet.edu.et It is conceivable that this compound could undergo similar photochemical cycloadditions, with the regioselectivity of the dimerization being influenced by the fluorine substituent.

Sigmatropic Rearrangements: Sigmatropic rearrangements involve the migration of a σ-bond across a π-system. ox.ac.uk While direct studies on this compound are limited, rearrangements of closely related structures provide insight into potential pathways. A well-documented example is the rearrangement of acyl groups in substituted 2-methoxynaphthalenes. The Friedel-Crafts acylation of 2-methoxynaphthalene initially yields 1-acyl-2-methoxynaphthalene as the kinetically controlled product. bas.bgresearchgate.net However, under certain conditions, this isomer can rearrange to the thermodynamically more stable 6-acyl-2-methoxynaphthalene. bas.bgresearchgate.net This rearrangement is often observed at higher temperatures or with prolonged reaction times. researchgate.net The presence of the fluorine at the C1 position would significantly alter the electronic landscape and could either facilitate or hinder such rearrangements, potentially directing acyl migration to different positions.

Table 2: Isomer Rearrangement in the Acylation of 2-Methoxynaphthalene

| Catalyst System | Initial Product (Kinetic) | Rearrangement Product (Thermodynamic) | Reference |

|---|---|---|---|

| H₃PW₁₂O₄₀ / [BPy]BF₄ | 1-Acyl-2-methoxynaphthalene | 6-Acyl-2-methoxynaphthalene | bas.bg |

| Zeolites (H-beta, H-mordenite, H-Y) | 1-Acyl-2-methoxynaphthalene | Deacylation/Rearrangement Products | researchgate.net |

| Nafion/Silica Composites | 1-Acetyl-2-methoxynaphthalene | 2-Acetyl-6-methoxynaphthalene | researchgate.net |

This table summarizes the observed rearrangement of the initial acylation product of 2-methoxynaphthalene to other isomers under various catalytic conditions.

The general principles of pericyclic reactions, governed by the Woodward-Hoffmann rules, predict the feasibility and stereochemical outcome of these transformations based on the symmetry of the molecular orbitals involved. imperial.ac.uk For this compound, both thermal and photochemical pathways could lead to a variety of pericyclic reactions, although specific experimental studies on this particular compound are not widely documented.

Computational and Theoretical Investigations of 1 Fluoro 2 Methoxynaphthalene

Electronic Structure and Bonding Analysis of 1-Fluoro-2-methoxynaphthalene

The electronic characteristics of this compound are governed by the complex interactions between the naphthalene (B1677914) π-system and its substituents. Computational methods provide a powerful lens through which to view these properties.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). columbia.edu The energies and spatial distributions of these orbitals dictate a molecule's ability to act as an electron donor or acceptor. For this compound, the HOMO is anticipated to be delocalized across the naphthalene ring, with significant contributions from the methoxy (B1213986) group, which acts as a π-donor. Conversely, the LUMO is also expected to be distributed over the aromatic system, influenced by the electron-withdrawing fluorine atom.

| Orbital | Illustrative Energy (eV) | General Characteristics |

|---|---|---|

| HOMO | -5.8 | Delocalized π-orbital over the naphthalene ring with significant contribution from the methoxy group. |

| LUMO | -1.2 | Delocalized π*-orbital over the naphthalene ring, influenced by the fluorine substituent. |

| HOMO-LUMO Gap | 4.6 | Indicates moderate kinetic stability. |

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within this compound is non-uniform due to the differing electronegativities of the constituent atoms. The fluorine atom, being highly electronegative, will draw electron density towards itself, creating a region of negative charge. The methoxy group, while having an electronegative oxygen, can donate electron density to the aromatic ring through resonance.

Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. mdpi.com In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the fluorine and oxygen atoms, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) would likely be found around the hydrogen atoms. Such maps are crucial for understanding intermolecular interactions and the initial steps of chemical reactions. acs.orgresearchgate.net

An illustrative table of calculated atomic charges using a method like Mulliken population analysis could be as follows:

| Atom/Group | Illustrative Partial Charge (a.u.) | Implication |

|---|---|---|

| Fluorine | -0.45 | High negative charge, site for electrophilic attack. |

| C1 (bonded to F) | +0.30 | Positive charge due to bonding with electronegative F. |

| Oxygen (methoxy) | -0.55 | High negative charge, potential hydrogen bond acceptor. |

| Methyl group (methoxy) | +0.15 | Slightly positive charge. |

Electron Density Analysis and Molecular Electrostatic Surface Potential

A more detailed analysis of the electron density, for example, using Quantum Theory of Atoms in Molecules (QTAIM), can reveal the nature of the chemical bonds within the molecule. researchgate.net This analysis can quantify the degree of covalent and ionic character in bonds such as the C-F and C-O bonds.

Conformational Analysis and Energy Landscapes of this compound

The methoxy group in this compound is not fixed in a single orientation but can rotate around the C2-O bond. This rotation gives rise to different conformers with varying energies. Conformational analysis aims to identify the stable conformers and the energy barriers between them. lumenlearning.com

For related molecules like 1-methoxynaphthalene (B125815), computational studies have identified both planar (trans and cis) and non-planar (perpendicular) conformers. researchgate.net The relative energies of these conformers are determined by a balance of steric hindrance and electronic effects. In this compound, the presence of the adjacent fluorine atom would introduce additional steric and electrostatic interactions, likely influencing the preferred orientation of the methoxy group. A planar conformation where the methyl group of the methoxy is directed away from the fluorine atom is expected to be the most stable.

A potential energy surface can be calculated by varying the dihedral angle of the C1-C2-O-CH3 bond. This would reveal the energy minima corresponding to stable conformers and the transition states for their interconversion. While specific data is not available, an illustrative energy landscape is presented below.

| Conformer | Illustrative Dihedral Angle (C1-C2-O-CH3) | Illustrative Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti-periplanar (trans-like) | ~180° | 0.0 | Most stable conformer, methyl group is distant from the fluorine atom. |

| Syn-periplanar (cis-like) | ~0° | ~3.5 | Less stable due to steric repulsion between the methyl group and the fluorine atom. |

| Perpendicular | ~90° | ~2.0 | A potential transition state or a shallow minimum, where conjugation of the methoxy group with the ring is disrupted. |

Reaction Mechanism Elucidation for Transformations Involving this compound

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states.

Transition State Calculations and Reaction Pathway Optimization

A key reaction for haloaromatic compounds is nucleophilic aromatic substitution (SNAr). For this compound, the fluorine atom can be displaced by a nucleophile. Theoretical studies on similar reactions, such as the reaction of 1-fluoro-2-naphthaldehyde (B122676) with methylthiolate, have shown that these reactions proceed through a concerted mechanism involving a single transition state, rather than a stepwise mechanism with a stable intermediate. researchgate.net

Transition state calculations can determine the geometry and energy of the highest point on the reaction pathway, known as the activation energy. This information is crucial for predicting reaction rates and understanding the factors that control reactivity. The presence of the methoxy group at the 2-position is expected to activate the C1 position towards nucleophilic attack.

An illustrative table for a hypothetical SNAr reaction of this compound with a generic nucleophile (Nu-) is provided below, outlining key parameters of the calculated transition state.

| Parameter | Illustrative Value | Description |

|---|---|---|

| Activation Energy (ΔG‡) | ~20 kcal/mol | The energy barrier for the reaction to occur. |

| C1-F bond length in TS | ~1.8 Å | Elongated compared to the ground state, indicating bond breaking. |

| C1-Nu bond length in TS | ~2.2 Å | Partially formed bond. |

| Imaginary Frequency | ~-400 cm⁻¹ | Confirms the structure as a true transition state corresponding to the reaction coordinate. |

The optimization of the reaction pathway would involve mapping the potential energy surface from reactants to products, confirming that the calculated transition state indeed connects the two. researchgate.net Such computational investigations provide deep insights into the reactivity of this compound and can guide the design of synthetic routes utilizing this compound.

Activation Energy and Reaction Coordinate Profiling

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms by calculating activation energies (Ea) and mapping reaction coordinates. For this compound, electrophilic aromatic substitution and nucleophilic aromatic substitution (SNAr) are two primary reaction types of interest.

Electrophilic Aromatic Substitution: The acylation of 2-methoxynaphthalene (B124790) is a well-studied electrophilic substitution reaction that offers insights into the directing effects of the methoxy group. The reaction typically proceeds with a high preference for substitution at the C1 position, which is kinetically favored. The introduction of a fluorine atom at this C1 position in this compound would electronically deactivate the ring towards electrophilic attack and sterically hinder this position. Any electrophilic attack would likely be redirected to other activated positions on the naphthalene ring, with a corresponding change in the activation energy profile.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom in this compound provides a site for nucleophilic aromatic substitution. DFT calculations on similar fluoroarenes have shown that the activation barrier for a concerted nucleophilic aromatic substitution pathway can be around 20 kcal/mol. researchgate.net In the context of a nickel-catalyzed ipso-silylation of 2-methoxynaphthalene, which involves a related substitution mechanism, DFT studies have identified an internal nucleophilic substitution pathway. acs.org This pathway involves the complexation of nickel to the C1=C2 bond, with subsequent steps leading to substitution. acs.org For this compound, a similar catalytic cycle would involve the cleavage of the C-F bond, and the activation energy would be influenced by the stability of the transition state complex.

The reaction coordinate for such a substitution on this compound would map the energy changes as the nucleophile approaches the C1 carbon and the C-F bond elongates and breaks. The profile would show the energy of the reactants, the transition state, any intermediates, and the final products.

Table 1: Representative Activation Energies for Reactions of Naphthalene Derivatives (Illustrative) Note: This table presents data for related compounds to illustrate typical activation energy ranges, as specific data for this compound is not readily available.

| Reaction Type | Naphthalene Derivative | Theoretical Method | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Concerted Nucleophilic Aromatic Substitution | Generic Fluoroarene | DFT | ~20 | researchgate.net |

| Excited-State Isomerization (s-cis* to s-trans*) | 2-Methoxynaphthalene | Time-Resolved Fluorescence Spectroscopy | ~6.9 (29 kJ/mol) | |

| ipso-Silylation (Internal Nucleophilic Substitution) | 2-Methoxynaphthalene | DFT | Not specified, but pathway determined | acs.org |

Solvation Effects on Reaction Thermodynamics and Kinetics

The solvent environment can significantly impact both the thermodynamics (reaction energies) and kinetics (reaction rates) of a chemical process. For reactions involving this compound, computational models can incorporate solvation effects using either implicit (continuum) or explicit (molecule-by-molecule) solvation models.

In polar solvents, reactions that proceed through charge-separated transition states or intermediates are often stabilized, which typically lowers the activation energy and accelerates the reaction rate. For an SNAr reaction on this compound, a polar aprotic solvent would be expected to solvate the incoming nucleophile and the forming fluoride (B91410) ion, thereby facilitating the reaction.

Computational studies on the acylation of 2-methoxynaphthalene have confirmed that the nature of the solvent influences both the reaction velocity and selectivity. researchgate.net Similarly, solvation effects are critical in understanding the excited-state dynamics of methoxynaphthalenes. For instance, in the excited-state isomerization of 2-methoxynaphthalene, the solvent polarity can affect the energy levels of the s-cis* and s-trans* conformers and the barrier between them.

For this compound, theoretical calculations would need to account for the differential solvation of the ground state and the transition state to accurately predict reaction kinetics in solution. The choice of solvent could be a critical parameter in controlling the outcome of a reaction. For example, in a study on meso-2-Methoxynaphthalen-2-yl-BODIPY, solvent polarization effects in excited states were determined using state-specific corrected linear response (cLR) approaches to model absorption and emission spectra accurately. unibo.it

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Naphthalene Derivatives in Non-Biological Contexts

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their activity or property. In a non-biological context, this can refer to properties like chemical reactivity, degradation rates, or photophysical characteristics.

Derivation of Computational Descriptors for Reactivity Prediction

To build a QSAR model for fluorinated naphthalene derivatives, a set of numerical descriptors that encode structural, electronic, and physicochemical features of the molecules must be calculated. frontiersin.org These descriptors are the independent variables in the QSAR equation. For predicting chemical reactivity, the following types of descriptors are particularly relevant:

Electronic Descriptors: These quantify the electronic properties of the molecule. Examples include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Global Reactivity Descriptors: Derived from IP and EA, these include chemical potential (μ), hardness (η), and the electrophilicity index (ω). researchgate.net These descriptors are crucial for predicting a molecule's susceptibility to electrophilic or nucleophilic attack. researchgate.netscielo.org.mx

Fukui Functions: These local reactivity descriptors indicate the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. researchgate.netnumberanalytics.com

Topological Descriptors: These are numerical representations of the molecular structure, such as branching indices and connectivity indices.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations (e.g., DFT). Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges.

For a series of fluorinated naphthalene derivatives, these descriptors would be calculated for each molecule to create a dataset for model development. For instance, a study on the oxidation of organic micropollutants identified descriptors like double bond equivalence (DBE), ionization potential (IP), and electron affinity (EA) as being significant in predicting reaction rate constants. researchgate.net

Table 2: Key Computational Descriptors for QSAR Reactivity Modeling Note: This table provides examples of descriptors that would be derived for a QSAR study of fluorinated naphthalenes.

| Descriptor Class | Descriptor Name | Description |

|---|---|---|

| Electronic | Ionization Potential (IP) | Energy to remove an electron; relates to susceptibility to oxidation. |

| Electron Affinity (EA) | Energy released upon gaining an electron; relates to susceptibility to reduction. | |

| Electrophilicity Index (ω) | Measures the global electrophilic nature of a molecule. researchgate.net | |

| Fukui Functions | Identifies the most reactive sites for electrophilic/nucleophilic attack. numberanalytics.com | |

| Quantum Chemical | HOMO/LUMO Energy | Energies of the highest occupied and lowest unoccupied molecular orbitals. |

| Dipole Moment | Measures the overall polarity of the molecule. | |

| Steric | Molecular Volume/Surface Area | Describes the size and shape of the molecule. |

Development of Predictive Models for Chemical Behavior

Once the descriptors are calculated, a predictive model is developed using statistical methods to correlate these descriptors with the observed chemical behavior (e.g., reaction rate, yield).

The process involves:

Dataset Division: The full dataset of compounds is typically split into a training set, used to build the model, and a test set, used to validate its predictive power. frontiersin.org

Model Building: Various statistical techniques can be employed, with Multiple Linear Regression (MLR) being a common starting point. More advanced, non-linear methods like Gene Expression Programming (GEP) can capture more complex relationships between descriptors and activity. frontiersin.org

Model Validation: The model's statistical significance and predictive ability are assessed using various metrics. For the training set, the coefficient of determination (R²) is a key indicator. For the test set, external validation is performed to ensure the model can accurately predict the behavior of compounds not used in its development. frontiersin.org

For fluorinated naphthalene derivatives, a QSAR model could predict their reactivity in a specific reaction, such as susceptibility to oxidation or degradation. A study on the degradation of substituted naphthalenes by peroxy-acid treatment successfully used Property-Encoded Surface Translator (PEST) descriptors, including the minimum local ionization potential, to predict reaction rate constants. researchgate.net Research on trifluoromethylated naphthalene derivatives as probes for substituent effects also highlights how computational methods can quantify and predict chemical behavior based on structural changes. mdpi.com A successful QSAR model would provide a robust, cost-effective tool for screening new fluorinated naphthalene derivatives for desired reactivity profiles without the need for extensive laboratory experiments.

Applications of 1 Fluoro 2 Methoxynaphthalene in Chemical Synthesis and Materials Science

As a Building Block in Complex Molecule Synthesis

The naphthalene (B1677914) core, functionalized with fluorine and methoxy (B1213986) groups, serves as a versatile starting point for the construction of more elaborate molecular architectures. Although direct examples of 1-Fluoro-2-methoxynaphthalene in total synthesis are not extensively documented, the reactivity of its constituent parts is well-established in synthetic organic chemistry.

Precursor in Total Synthesis of Natural Products